1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-

Catalog No.
S13365634
CAS No.
515845-19-9
M.F
C17H13F3N2O
M. Wt
318.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifl...

CAS Number

515845-19-9

Product Name

1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-

IUPAC Name

5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)pyrazole

Molecular Formula

C17H13F3N2O

Molecular Weight

318.29 g/mol

InChI

InChI=1S/C17H13F3N2O/c1-23-14-9-7-12(8-10-14)15-11-16(17(18,19)20)21-22(15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

BDKHUWDCBCQXKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(F)(F)F

1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- is a chemical compound belonging to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. Its molecular formula is C17H13F3N2OC_{17}H_{13}F_3N_2O with a molecular weight of approximately 318.299 g/mol . The compound features three significant substituents: a trifluoromethyl group at position 3, a phenyl group at position 1, and a para-methoxyphenyl group at position 5 of the pyrazole ring. This unique substitution pattern contributes to its distinct physical and chemical properties.

. They can undergo:

  • Substitution Reactions: The presence of electron-withdrawing groups like trifluoromethyl enhances electrophilic substitution reactions on the aromatic rings.
  • Condensation Reactions: Pyrazoles can participate in condensation reactions with aldehydes or ketones to form more complex molecules.
  • Reduction Reactions: The nitro or carbonyl groups in substituted pyrazoles can be reduced to amines or alcohols, respectively.

These reactions make pyrazoles versatile intermediates in organic synthesis.

The biological activity of 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- has been explored in various studies. Pyrazole derivatives are often associated with:

  • Anti-inflammatory Properties: Many compounds in this class exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • Anticancer Activity: Certain pyrazoles have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells.
  • Antibacterial Effects: Some derivatives have demonstrated activity against various bacterial strains, suggesting potential as antibacterial agents .

The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and efficacy.

Several methods have been developed for synthesizing 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-:

  • Condensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds: This method involves reacting hydrazines with suitable carbonyl compounds to form the pyrazole ring.
  • Cyclization Reactions: Utilizing pre-synthesized intermediates that contain both phenyl and trifluoromethyl groups can facilitate the cyclization process.
  • Functional Group Transformations: Starting from simpler pyrazole derivatives, various functional groups can be introduced or modified to yield the target compound.

These synthetic pathways allow for the production of this compound with varying degrees of complexity.

The applications of 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- span multiple fields:

  • Pharmaceuticals: Due to its biological activities, it is being researched for potential use in drug development.
  • Agricultural Chemistry: Pyrazole derivatives are also explored as herbicides and pesticides due to their efficacy against pests and weeds.
  • Material Science: The compound may find applications in developing advanced materials due to its unique chemical properties.

Interaction studies involving 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- focus on its binding affinity and interaction mechanisms with biological targets:

  • Enzyme Inhibition Studies: Research has shown that certain pyrazoles can inhibit specific enzymes involved in disease pathways.
  • Receptor Binding Studies: Investigations into how this compound interacts with various receptors may reveal its potential therapeutic roles.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-. Here are some notable examples:

Compound NameSubstituentsBiological ActivityUnique Features
1H-Pyrazole, 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-ChlorophenylAnti-inflammatoryContains chlorine instead of methoxy group
4-(4-Methoxyphenyl)-1-phenyl-3-trifluoromethyl-pyrazol-5-olHydroxy groupAnticancerHydroxyl group adds polarity
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazoleNitro groupAntibacterialNitro group enhances reactivity

These compounds differ primarily in their substituents, which significantly influence their biological activities and chemical properties. The unique combination of substituents in 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- contributes to its distinct profile among similar pyrazoles.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

318.09799753 g/mol

Monoisotopic Mass

318.09799753 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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